REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].C([C:11]1[CH:16]=[C:15]([N+:17]([O-:19])=[O:18])[CH:14]=[CH:13][C:12]=1[N:20]=[CH:21][N:22]([CH3:24])C)#N>C(O)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]([NH:5][C:24]2[C:11]3[C:12](=[CH:13][CH:14]=[C:15]([N+:17]([O-:19])=[O:18])[CH:16]=3)[N:20]=[CH:21][N:22]=2)[CH:6]=[CH:7][CH:8]=1
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Name
|
|
Quantity
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23.74 mL
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Type
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reactant
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Smiles
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BrC=1C=C(N)C=CC1
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Name
|
|
Quantity
|
40.5 g
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Type
|
reactant
|
Smiles
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C(#N)C1=C(C=CC(=C1)[N+](=O)[O-])N=CN(C)C
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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148 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
On cooling
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Type
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FILTRATION
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Details
|
filtration of the resulting solid
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)NC1=NC=NC2=CC=C(C=C12)[N+](=O)[O-]
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |